molecular formula C17H15N3O2S2 B2861909 N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide CAS No. 1007194-24-2

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide

Cat. No. B2861909
M. Wt: 357.45
InChI Key: YEHNMEUVJPYPKQ-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.45. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

Thiophenylhydrazonoacetates Synthesis : The compound is part of research focusing on synthesizing diverse heterocyclic compounds. For example, thiophenylhydrazonoacetates have been synthesized by coupling of diazo compounds with either ethyl cyanoacetate or ethyl acetoacetate, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This demonstrates the compound's relevance in the synthesis of novel heterocyclic compounds with potential applications in material science and pharmacology (Mohareb et al., 2004).

Synthesis and Characterization : Another study focused on the synthesis, spectral, and X-ray crystal structure analysis of pyrazole derivatives. These derivatives, characterized by NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies, show the compound's utility in understanding the molecular geometry and interactions within crystalline structures, contributing to material science and drug design fields (Kumara et al., 2018).

Antimicrobial and Antifungal Activity

Antimicrobial Activity : Research into thiophenyl pyrazoles and isoxazoles has demonstrated their potential antimicrobial activity. Compounds synthesized from thiophene-2-carboxamides showed promising antibacterial activity against various bacterial strains and antifungal activity against fungal strains, highlighting their application in developing new antimicrobial agents (Sowmya et al., 2018).

Antitumor Agents

Anti-tumor Activity : A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed these compounds as potent anti-tumor agents against hepatocellular carcinoma cell lines. This research opens the door to the development of new chemotherapeutic agents, showcasing the diverse therapeutic potential of compounds within this chemical class (Gomha et al., 2016).

Material Science and Optical Properties

Nonlinear Optical Properties : A study on functionalized thiophene-based pyrazole amides synthesized through various catalytic approaches found these compounds exhibit nonlinear optical properties, highlighting their application in the development of optoelectronic materials. The study also utilized computational applications to investigate the structural features of these compounds (Kanwal et al., 2022).

properties

IUPAC Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-11-4-6-12(7-5-11)20-16(13-9-24(22)10-14(13)19-20)18-17(21)15-3-2-8-23-15/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHNMEUVJPYPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide

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